molecular formula C8H7FN4S B11071405 1-(4-Fluorophenyl)-5-(methylthio)-1h-tetrazole

1-(4-Fluorophenyl)-5-(methylthio)-1h-tetrazole

Cat. No.: B11071405
M. Wt: 210.23 g/mol
InChI Key: XIZNVTPCHBXVOI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole, with the chemical formula C8H6FNS, is a heterocyclic compound containing a tetrazole ring. It combines a fluorophenyl group with a methylthio substituent. The compound’s molecular weight is approximately 176.2 g/mol .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole. One common method involves cyclization of 4-fluorophenyl isothiocyanate with sodium azide. The reaction proceeds through an intermediate isothiocyanate-tetrazole adduct, which rearranges to form the desired tetrazole ring .

Reaction Conditions: The reaction typically occurs under mild conditions, with the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO). Sodium azide serves as the nitrogen source for the tetrazole ring formation .

Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound can be optimized for yield and efficiency. specific details regarding large-scale production are proprietary and may not be publicly available.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole can undergo various reactions:

Common reagents include bases (such as sodium hydroxide), acids (such as hydrochloric acid), and oxidizing agents (such as hydrogen peroxide).

Scientific Research Applications

1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It may serve as a probe for investigating biological processes.

    Materials Science: The compound’s properties could contribute to novel materials.

    Organic Synthesis: It acts as a building block for more complex molecules .

Mechanism of Action

The exact mechanism by which 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While 1-(4-Fluorophenyl)-5-(methylthio)-1H-tetrazole is unique due to its combination of fluorophenyl and methylthio groups, other tetrazole derivatives exist. Examples include 1,1-bis(4-fluorophenyl)prop-2-en-1-ol and 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one .

Properties

Molecular Formula

C8H7FN4S

Molecular Weight

210.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-methylsulfanyltetrazole

InChI

InChI=1S/C8H7FN4S/c1-14-8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

XIZNVTPCHBXVOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)F

Origin of Product

United States

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